Lurasidone Metabolite 14283 D8
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Description
Lurasidone Metabolite 14283 D8 is the deuterium labeled Lurasidone Metabolite 14283, which is a metabolite of Lurasidone.
Scientific Research Applications
1. Development of a Sensitive LC-MS/MS Assay for Lurasidone and Metabolite 14283
A study by Katteboina et al. (2016) developed a liquid chromatography-tandem mass spectrometric (LC-MS/MS) assay for quantifying lurasidone and its active metabolite, ID-14283, in human plasma. This method exhibited excellent linearity and was successfully applied in a clinical pharmacokinetic study.
2. Pharmacokinetics and Pharmacodynamics of Lurasidone
Greenberg and Citrome (2017) conducted a systematic review on lurasidone hydrochloride, exploring its distinctive pharmacodynamic properties, including its activity at various receptors and its pharmacokinetic profile, emphasizing its metabolism that involves cytochrome P450 3A4 with the formation of minor metabolites.
3. Exploration of Cognitive and Memory Effects in Rodents
Ishiyama et al. (2007) examined lurasidone's effects on memory impairment in rodents, highlighting its potential benefits in improving cognitive impairments associated with mental disorders.
4. Therapeutic Drug Monitoring in Clinical Practice
A preliminary study by Huang and Lin (2022) on therapeutic drug monitoring of lurasidone highlighted the variability in plasma concentrations among patients, indicating the influence of genetic differences in metabolism and other factors.
5. D2 Receptor Occupancy and Clinical Implications
Potkin et al. (2013) investigated D2 receptor occupancy in patients treated with lurasidone, establishing a correlation with clinical improvement and side effects, emphasizing the variability of blood concentrations at fixed doses.
6. Pharmacological Profile and Potential in Treating Psychiatric Disorders
Ishibashi et al. (2010) provided a comprehensive pharmacological profile of lurasidone, indicating its potent effects in antipsychotic activity, and suggesting its efficacy in treating cognitive impairments and mood disorders.
properties
Molecular Formula |
C28H28D8N4O3S |
---|---|
Molecular Weight |
516.72 |
IUPAC Name |
(1S,2S,6R,7S,8R)-4-[[(1R,2R)-2-[[4-(1,2-benzothiazol-3-yl)-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]methyl]cyclohexyl]methyl]-8-hydroxy-4-azatricyclo[5.2.1.02,6]decane-3,5-dione |
InChI |
InChI=1S/C28H36N4O3S/c33-22-14-19-13-21(22)25-24(19)27(34)32(28(25)35)16-18-6-2-1-5-17(18)15-30-9-11-31(12-10-30)26-20-7-3-4-8-23(20)36-29-26/h3-4,7-8,17-19,21-22,24-25,33H,1-2,5-6,9-16H2/t17-,18-,19-,21+,22+,24-,25+/m0/s1/i9D2,10D2,11D2,12D2 |
SMILES |
C1CCC(C(C1)CN2CCN(CC2)C3=NSC4=CC=CC=C43)CN5C(=O)C6C7CC(C6C5=O)C(C7)O |
Origin of Product |
United States |
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